4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-10-8-11(2)17-14(16-10)19-15-18-13(20-21-15)9-22-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H2,16,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJZLLDALDSFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)COC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which involves the reaction of appropriate starting materials such as 4,6-dimethylpyrimidine.
Formation of the Triazole Ring: The next step involves the formation of the triazole ring by reacting the pyrimidine core with a suitable triazole precursor.
Phenoxymethyl Substitution: The final step involves the substitution of the phenoxymethyl group onto the triazole ring to obtain the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine or triazole rings are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antifungal Activity
1,2,4-Triazole derivatives have been extensively studied for their antifungal properties. The compound exhibits structural similarities to known antifungal agents. Research indicates that triazoles can inhibit fungal growth by interfering with the synthesis of ergosterol, a critical component of fungal cell membranes. For instance, studies have shown that certain triazole derivatives demonstrate potent activity against Candida albicans and Aspergillus species .
| Compound | Target Pathogen | Activity |
|---|---|---|
| 4,6-Dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine | Candida albicans | Potentially effective |
| Itraconazole | Aspergillus fumigatus | Strong activity |
| Posaconazole | Candida auris | Broad-spectrum |
Antimicrobial Properties
Beyond antifungal activity, triazole compounds are also recognized for their antibacterial effects. The incorporation of phenoxymethyl groups may enhance the lipophilicity and membrane permeability of the compound, potentially leading to improved antibacterial efficacy. Studies have indicated that modifications to the triazole ring can lead to enhanced activity against Gram-positive and Gram-negative bacteria .
Fungicides
The agricultural sector has increasingly utilized triazole compounds as fungicides due to their effectiveness in controlling various plant pathogens. The compound could serve as a model for developing new fungicides that target specific fungal diseases in crops. Triazoles are known to disrupt fungal cell division and metabolism, making them valuable in crop protection strategies against diseases like rust and powdery mildew .
| Triazole Fungicide | Target Disease | Application |
|---|---|---|
| Tebuconazole | Wheat rust | Crop treatment |
| Triadimefon | Various fungi | Preventive use |
Synthesis and Biological Evaluation
A study published in PubMed Central detailed the synthesis of novel 1,2,4-triazole derivatives and their evaluation for antifungal activities. The research highlighted how structural modifications led to varying degrees of efficacy against different fungal strains . This methodology can be applied to synthesize derivatives of this compound to explore its full potential.
Structure-Activity Relationship (SAR) Studies
SAR studies have demonstrated that substituents on the triazole ring significantly impact biological activity. For example, the presence of halogen atoms or electron-withdrawing groups has been linked to enhanced antifungal potency. Future research could focus on modifying the phenoxymethyl group or exploring different substituents on the triazole ring to optimize activity against specific pathogens .
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations in Pyrimidine-Triazole Derivatives
Key analogs differ in substituents on the triazole or pyrimidine rings, impacting physicochemical properties and biological activity. Below is a comparative analysis:
Functional Implications of Substituents
- Phenoxymethyl Group: The phenoxymethyl substituent in the target compound likely improves membrane permeability due to its hydrophobic nature. Computational studies suggest its aromatic ring interacts with hydrophobic residues (e.g., V143/V147 in Cdc34), stabilizing inhibitor-enzyme complexes .
- Piperazinylmethyl Group : In compound 160573 , the piperazine introduces basicity and solubility, making it suitable for aqueous formulations. The dihydrochloride salt form further enhances bioavailability .
- Aminophenyl Group: The polar amino group in the N-[5-(2-aminophenyl)... analog may facilitate hydrogen bonding with acidic or polar residues in target proteins, altering selectivity .
- Benzimidazole Replacement : Replacing the triazole with benzimidazole (as in ) introduces a planar, fused-ring system. This rigidity may reduce conformational flexibility but enhance stacking interactions with aromatic residues.
Biological Activity
4,6-Dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine core followed by the introduction of the triazole and phenoxymethyl groups. Various synthetic routes have been explored to optimize yield and purity.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of pyrimidine and triazole have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 3.12 to 12.5 μg/mL, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| Reference Drug (Ciprofloxacin) | 2 | S. aureus / E. coli |
Anti-inflammatory Activity
The anti-inflammatory potential of similar pyrimidine derivatives has also been investigated. Compounds with modifications at specific positions on the pyrimidine ring have shown to inhibit cyclooxygenase (COX) enzymes effectively. For example, certain derivatives displayed IC50 values comparable to celecoxib, a well-known anti-inflammatory drug .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for enhancing the biological activity of these compounds. The presence of electron-donating groups such as methyl or methoxy at specific positions on the pyrimidine or triazole rings has been correlated with increased potency against various targets including bacterial and inflammatory pathways .
Case Study 1: Antibacterial Efficacy
A study focusing on the antibacterial effects of triazole-containing pyrimidines reported that modifications on the triazole ring significantly influenced activity against E. coli and S. aureus. The introduction of phenoxy groups was found to enhance solubility and bioavailability, leading to improved efficacy in vitro .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, a series of pyrimidine derivatives were tested for their ability to suppress COX-2 activity in vitro. The results indicated that compounds with specific substitutions exhibited a marked reduction in COX-2 expression levels in cell models of inflammation .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during cyclization to minimize side products .
- pH Adjustment : Use buffered conditions (pH 7–8) for triazole coupling to enhance regioselectivity .
- Purification : Employ flash chromatography or preparative HPLC for intermediates; final product purity can be verified via LC-MS (>98%) .
What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
Q. Basic
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidine C-4/6 methyl groups at δ ~2.5 ppm, triazole protons at δ ~8.0 ppm) .
- IR : Validate functional groups (e.g., N-H stretch ~3400 cm⁻¹ for triazole) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ expected at m/z 327.15).
Q. Resolving Contradictions :
- Cross-validate with X-ray crystallography (e.g., SHELXL refinement ) or computational NMR prediction tools (e.g., DFT-based chemical shift calculations) .
How can molecular docking studies be designed to investigate the compound's interaction with biological targets?
Q. Advanced
- Target Selection : Prioritize enzymes with triazole/pyrimidine-binding pockets (e.g., kinases, cytochrome P450) .
- Software : Use AutoDock Vina or Schrödinger Suite for docking. Apply molecular dynamics (MD) simulations (50 ns, NPT ensemble) to assess binding stability .
- Validation : Compare docking poses with co-crystallized ligands (if available) and validate using free-energy perturbation (FEP) calculations .
What strategies are recommended for resolving crystallographic disorder in the compound's structure during X-ray analysis?
Q. Advanced
- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to improve electron density maps .
- Refinement : Apply SHELXL with PART instructions to model disorder, and utilize restraints (e.g., SIMU, DELU) for anisotropic thermal parameters .
- Visualization : Confirm disorder modeling using ORTEP-3 or WinGX for graphical representation .
How can researchers address discrepancies between computational predictions and experimental results regarding the compound's stability?
Q. Data Analysis
- Thermal Analysis : Perform DSC/TGA to experimentally determine decomposition temperatures. Compare with DFT-predicted thermochemical profiles (e.g., Gibbs free energy of degradation) .
- Solubility Studies : Use Hansen solubility parameters (HSPs) to reconcile MD-predicted solubility with experimental shake-flask assays .
What role do substituents on the triazole ring play in the compound's reactivity, and how can this be systematically studied?
Q. Synthesis Optimization
- Substituent Effects :
- Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the triazole C-5 position.
- Bulky substituents (e.g., -Ph) may sterically hinder coupling reactions .
Q. Systematic Analysis :
- Parallel Synthesis : Prepare derivatives with varied substituents (e.g., -CH₃, -OCH₃, -Cl) and analyze reactivity via HPLC kinetics .
- QSAR Modeling : Correlate substituent Hammett constants (σ) with reaction rates to predict optimal groups .
Tables for Key Data
Table 1: Synthetic Optimization Parameters
| Step | Optimal Conditions | Yield Improvement Tips |
|---|---|---|
| Cyclization | 70°C, pH 6.5, 12 hrs | Use microwave-assisted heating |
| Triazole Coupling | CuI (10 mol%), DIPEA, 50°C | Pre-dry solvents (H₂O < 50 ppm) |
| Phenoxymethylation | K₂CO₃, DMF, 80°C | Add KI as a catalyst |
Table 2: Spectroscopic Benchmarks
| Technique | Key Signals | Conflict Resolution Method |
|---|---|---|
| ¹H NMR | δ 8.1 (triazole H), δ 2.5 (CH₃) | Compare with X-ray |
| IR | 3400 cm⁻¹ (N-H) | Attenuated Total Reflectance (ATR) mode |
| HR-MS | m/z 327.15 [M+H]⁺ | Isotopic pattern analysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
